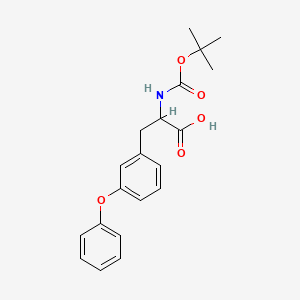

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine

描述

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-20(2,3)26-19(24)21-17(18(22)23)13-14-8-7-11-16(12-14)25-15-9-5-4-6-10-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVJDYQQJDPXDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Strategies for Boc-3-phenoxy-DL-phenylalanine

Core Structural Considerations

The target compound features a tert-butoxycarbonyl (Boc) group protecting the α-amino group of 3-phenoxy-DL-phenylalanine. The phenoxy substituent at the aromatic ring’s 3-position introduces steric and electronic challenges, necessitating tailored protection-deprotection protocols. The racemic DL-form requires resolution or racemic synthesis, though most methods focus on Boc protection post-amino acid synthesis.

Detailed Preparation Methods

Boc Protection of 3-Phenoxy-DL-phenylalanine

Aqueous-Alcoholic Method (Organic Syntheses Protocol)

Adapted from Keller et al., this method uses Boc₂O in a tert-butyl alcohol/water system:

- Reaction Setup : Dissolve 3-phenoxy-DL-phenylalanine (1 mol) in 1.1 L water containing NaOH (1.1 mol). Add tert-butyl alcohol (750 mL) to enhance solubility.

- Boc Anhydride Addition : Slowly add Boc₂O (1 mol) dropwise at 25–35°C. Exothermicity raises temperature to 30–35°C, forming a white precipitate.

- Acidification : Adjust to pH 3–4 using KHSO₄, extract with ethyl acetate, and concentrate.

- Crystallization : Recrystallize from ethyl acetate/hexane, yielding 85–90% pure product.

Key Parameters :

- Solvent System : tert-Butyl alcohol improves Boc₂O solubility and reaction homogeneity.

- pH Control : Critical for minimizing ester hydrolysis.

Guanidine Hydrochloride-Catalyzed Method

Jahani et al. reported a high-yield (93%) approach using guanidine hydrochloride (15 mol%) in ethanol:

- Reaction : Stir 3-phenoxy-DL-phenylalanine (1 mmol) with Boc₂O (2.5–3 mmol) and guanidine hydrochloride in ethanol at 35–40°C for 6.5 hours.

- Workup : Evaporate ethanol, wash residue with water and hexane.

- Purification : Recrystallize from ethanol/water for >95% purity.

Advantages :

Synthesis of 3-Phenoxy-DL-phenylalanine Precursor

While search results lack direct protocols, plausible routes include:

- Mitsunobu Reaction : Couple phenol with 3-hydroxy-DL-phenylalanine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

- Ullmann Coupling : Copper-catalyzed aryl ether formation between DL-phenylalanine and iodobenzene.

Challenges :

Optimization and Reaction Conditions

Analytical Characterization

Spectroscopic Data

Applications in Peptide Synthesis

Boc-3-phenoxy-DL-Phe serves as a building block in solid-phase peptide synthesis (SPPS). Its steric bulk aids in minimizing aggregation during chain elongation. For example, in endothelin analog synthesis, Boc-protected residues enhance solubility in DMF and dichloromethane.

化学反应分析

Types of Reactions

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Oxidation and Reduction: The phenylalanine moiety can undergo oxidation and reduction reactions, although these are less common due to the presence of the Boc group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Deprotection: Phenylalanine and tert-butyl cation.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of phenylalanine.

科学研究应用

Peptide Synthesis

Boc-phenylalanine is widely used in the synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS). The Boc group serves as a protective group for the amino group of phenylalanine, allowing for selective reactions during peptide assembly.

- Advantages :

- Stability : The Boc group is stable under basic conditions but can be easily removed under acidic conditions, facilitating the sequential addition of amino acids.

- Versatility : It can be incorporated into various peptide sequences to modify their properties or enhance their biological activity.

Case Studies :

- A study demonstrated the successful incorporation of Boc-phenylalanine in the synthesis of bioactive peptides that exhibited enhanced binding affinity to specific receptors, indicating its utility in pharmacological applications .

Drug Development

Boc-phenylalanine has been utilized in the development of novel therapeutic agents. Its derivatives have shown promise in targeting various diseases, including cancer and neurodegenerative disorders.

- Antitumor Activity : Research indicates that compounds derived from Boc-phenylalanine exhibit significant anticancer properties. For instance, in xenograft models, derivatives demonstrated up to 60% tumor growth inhibition at doses of 20 mg/kg.

- Neuroprotective Effects : Some studies suggest that derivatives may have neuroprotective effects, potentially contributing to treatments for conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity .

Biochemical Assays

Boc-phenylalanine is employed in various biochemical assays due to its ability to serve as a substrate or inhibitor for specific enzymes.

- Enzyme Inhibition Studies : The compound has been used to evaluate the inhibitory effects on enzymes such as acetylcholinesterase and proteases involved in disease mechanisms. For example, studies have highlighted its effectiveness as an inhibitor against certain serine proteases .

Active Agent Delivery Systems

Recent advancements have seen Boc-phenylalanine incorporated into active agent delivery systems aimed at enhancing drug bioavailability and targeted delivery.

- Targeted Delivery : By covalently attaching active pharmaceutical ingredients to Boc-phenylalanine, researchers have developed systems that improve the pharmacokinetic profiles of drugs, allowing for sustained release and reduced dosing frequency .

Chemical Tools for Proteomics

Boc-phenylalanine derivatives are being explored as chemical tools for proteomic studies. They can act as probes for identifying and characterizing protein interactions and functions.

- Activity-Based Probes (ABPs) : The incorporation of Boc-phenylalanine into ABPs allows for selective labeling of target proteins, facilitating their study in complex biological systems .

Summary Table of Applications

作用机制

The mechanism of action of N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino acid during chemical transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.

相似化合物的比较

Key Structural and Functional Differences:

Substituent Effects: The 3-phenoxy group in the target compound enhances aromatic stacking interactions and may improve binding affinity in enzyme inhibition assays compared to analogs with smaller substituents (e.g., methoxy or hydroxyl groups) . Boc-protected dipeptides (e.g., CAS 61058-46-6) exhibit higher molecular weights and increased steric hindrance, limiting their use in solid-phase peptide synthesis (SPPS) but favoring solution-phase reactions .

Solubility and Reactivity: The hydroxyl group in N-(t-Boc)-DL-phenylalaninol (CAS 145149-48-0) increases polarity, making it more water-soluble than the phenoxy variant. This property is advantageous in aqueous reaction conditions . Methoxyphenylpropionic acid derivatives () lack the Boc group, simplifying deprotection steps but reducing amine stability during synthetic workflows .

Biological Activity: Racemic DL-forms (e.g., the target compound) often show reduced target specificity compared to enantiopure L- or D-forms, as seen in studies of Boc-protected phenylalanine analogs . Phenoxy-substituted compounds may exhibit enhanced metabolic stability due to reduced oxidative metabolism at the aromatic ring, a critical factor in prodrug design .

生物活性

N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine is a derivative of phenylalanine that exhibits significant biological activity, primarily due to its structural modifications and the inherent properties of its parent compound. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically involves protecting the amino group of phenylalanine using tert-butanol and di-tert-butyldicarbonate. This protection is crucial for facilitating further chemical transformations in peptide synthesis. The phenoxy substitution at the third position on the phenyl ring enhances its reactivity and biological interactions compared to other derivatives, making it a focal point in medicinal chemistry research.

2.1 Neurotransmitter Synthesis

This compound plays a role in neurotransmitter synthesis, particularly in the production of dopamine, norepinephrine, and epinephrine. These neurotransmitters are essential for various physiological functions, including mood regulation and cognitive processes.

2.2 Gastric Acid Secretion Inhibition

Research indicates that this compound may act as an inhibitor of gastric acid secretion, suggesting potential therapeutic applications for gastrointestinal health. The modulation of gastric acid could have implications for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

2.3 Transport Across Biological Barriers

Studies have shown that phenylalanine transport across the blood-brain barrier is influenced by structural modifications. This compound exhibits altered transport kinetics compared to its parent compound, which may enhance its bioavailability in the central nervous system . This property is critical for developing treatments for neurological disorders.

3.1 Effects on Bioactive Metabolite Production

A study involving the addition of phenylalanine to plant cultures demonstrated that it significantly increased the production of phenolic acids and catechins, bioactive compounds with antioxidant properties. This suggests that derivatives like this compound could influence secondary metabolite biosynthesis in various biological systems .

3.2 Anticancer Potential

In vitro studies have explored the anticancer effects of phenylalanine derivatives, including this compound. These studies indicate that such compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of key proteins like Bax and Bcl-2, which are critical in regulating cell death pathways .

4. Summary of Biological Activities

5. Conclusion

This compound demonstrates notable biological activities that merit further investigation for therapeutic applications. Its role in neurotransmitter synthesis, inhibition of gastric acid secretion, and potential anticancer properties highlight its significance in pharmacological research. Future studies should focus on elucidating its mechanisms of action and exploring its efficacy in clinical settings.

常见问题

Q. What are the optimal synthetic routes for preparing N-(t-butoxycarbonyl)-3-phenoxy-DL-phenylalanine, and how do reaction conditions influence yield?

The synthesis typically involves protecting the amino group of DL-phenylalanine with a tert-butoxycarbonyl (BOC) group. A common method uses Di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or DMAP) to introduce the BOC group . For example, BOC protection of DL-tyrosine achieved a 96% yield under optimized conditions, suggesting that pH control, temperature (often 0–25°C), and stoichiometric ratios are critical . Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the product.

Q. How can researchers verify the structural integrity and purity of this compound?

Key analytical methods include:

- NMR spectroscopy : To confirm the BOC group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons from the phenoxy moiety.

- Mass spectrometry (MS) : For molecular ion peaks matching the expected molecular weight (e.g., ~337.4 g/mol for C₁₇H₂₃NO₅) .

- HPLC : To assess purity (>95% is typical for research-grade material) .

Q. What are the primary applications of this compound in peptide synthesis?

The BOC group serves as a temporary protective group for the amino acid’s α-amine, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane or TFA) while leaving other functional groups intact . This is critical in solid-phase peptide synthesis (SPPS) to avoid side reactions during coupling steps .

Advanced Research Questions

Q. How does the steric and electronic nature of the BOC group influence enzymatic interactions in peptide substrates?

The BOC group’s tert-butyl moiety introduces steric hindrance, which can alter enzyme-substrate binding. For instance, studies on similar BOC-protected amino acids show reduced proteolytic cleavage rates compared to unprotected analogs, impacting enzyme specificity assays . Computational modeling (e.g., molecular docking) can predict these interactions by analyzing steric clashes and electronic environments .

Q. What strategies resolve contradictions in reported synthetic yields for BOC-protected amino acids?

Discrepancies in yields (e.g., 62–96% for BOC-tryptophan derivatives ) often arise from:

- Reagent quality : Impurities in Boc₂O or solvents.

- Reaction scalability : Small-scale reactions may not translate linearly to larger batches.

- Workup methods : Inefficient extraction or crystallization.

Systematic optimization (e.g., Design of Experiments, DoE) can identify critical variables like temperature or Boc₂O equivalents .

Q. How does the introduction of a 3-phenoxy substituent affect the compound’s reactivity in peptide coupling reactions?

The 3-phenoxy group increases the aromatic bulk, potentially slowing coupling reactions due to steric effects. Comparative studies with unsubstituted BOC-phenylalanine suggest using activating agents like HOBt/DIC to enhance coupling efficiency . Additionally, the electron-donating phenoxy group may stabilize intermediates during amide bond formation .

Q. What are the challenges in characterizing byproducts during BOC deprotection, and how can they be mitigated?

Common byproducts include tert-butyl cations (from BOC cleavage) and oxidized phenoxy derivatives. Techniques like LC-MS/MS and FT-IR help identify these species. To minimize side reactions:

- Use anhydrous TFA for deprotection to avoid hydrolysis.

- Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation .

Methodological Considerations

Q. How should researchers design experiments to study the stability of this compound under varying pH and temperature?

Q. What computational tools are recommended for predicting the compound’s behavior in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。